Fusicoccin H
Description
Historical Overview of Fusicoccin (B1218859) Natural Products Discovery
The initial discovery of fusicoccins dates back to studies on a devastating plant disease.
In the mid-20th century, a fungus identified as Fusicoccum amygdali (now also known as Phomopsis amygdali) was isolated as the causative agent of canker disease in almond and peach trees. google.comnih.gov This pathogenic fungus was observed to produce phytotoxic substances that led to the characteristic wilting of the host plant's leaves. google.com The primary phytotoxin responsible for these effects was named fusicoccin. google.comwikipedia.org
Early research into the biological activity of fusicoccin revealed its remarkable ability to induce irreversible stomatal opening in higher plants. google.com This disruption of the plant's water regulation leads to uncontrolled transpiration and subsequent wilting. google.com Further studies demonstrated that fusicoccins could stimulate various physiological processes in plants, including cell enlargement and ion transport, by activating the plasma membrane H+-ATPase. google.comresearchgate.net This potent biological activity established fusicoccins as valuable tools in plant physiology research. researchgate.net
Identification of Fusicoccum amygdali as Producer Organism
Significance of Fusicoccin H within the Fusicoccane Diterpenoid Family
This compound holds a specific and important place within the large family of fusicoccane diterpenoids.
Fusicoccins are classified as diterpenoid glycosides, characterized by a core 5-8-5 fused tricyclic carbon ring structure, which is a hallmark of the fusicoccane class. wikipedia.orgnih.gov this compound is a minor metabolite produced by F. amygdali. mdpi.comrsc.org Its structure was determined through degradative studies and chemical correlation with the more abundant fusicoccins. rsc.org The formal chemical name for this compound is (2S,3R,4S,5S,6R)-2-[[(1E,3R,8R,9R,10R,11S,14S)-9-hydroxy-14-(hydroxymethyl)-3,10-dimethyl-6-propan-2-yl-8-tricyclo[9.3.0.0³,⁷]tetradeca-1,6-dienyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol. nih.gov
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C26H42O8 | nih.gov |
| Molar Mass | 482.6 g/mol | nih.gov |
A key aspect of this compound's significance is its role as a precursor in the biosynthesis of other fusicoccins. mdpi.comrsc.org Feeding experiments using labeled this compound demonstrated its conversion into the major phytotoxin, fusicoccin. mdpi.comrsc.org The biosynthetic pathway of fusicoccins is complex, involving a series of enzymatic modifications of a diterpene precursor. nih.govpnas.org
The biosynthesis begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGDP) by the enzyme P. amygdali fusicoccadiene synthase (PaFS) to form the characteristic 5-8-5 ring system of the fusicoccanes. wikipedia.orgnih.gov This is followed by a series of hydroxylations and other modifications catalyzed by enzymes such as cytochrome P450 monooxygenases and dioxygenases. wikipedia.orgresearchgate.net Gene disruption studies have shown that knocking out specific enzymes in the pathway can lead to the accumulation of intermediates like this compound. researchgate.net For instance, the disruption of the gene responsible for hydroxylation at the 12-position of the fusicoccane skeleton results in the production of this compound as the main metabolite. researchgate.net This solidifies the position of this compound as a direct precursor to more complex fusicoccins. mdpi.comrsc.org
Table 2: Key Compounds in the Fusicoccin Biosynthetic Pathway
| Compound Name | Role |
|---|---|
| Geranylgeranyl diphosphate (GGDP) | Initial precursor |
| (+)-Fusicocca-2,10(14)-diene | Tricyclic hydrocarbon intermediate |
| This compound | Biosynthetic intermediate |
| Fusicoccin J | Biosynthetic intermediate |
Structure
2D Structure
3D Structure
Properties
CAS No. |
50906-51-9 |
|---|---|
Molecular Formula |
C26H42O8 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(1E,3R,8R,9R,10R,11S,14S)-9-hydroxy-14-(hydroxymethyl)-3,10-dimethyl-6-propan-2-yl-8-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H42O8/c1-12(2)15-7-8-26(4)9-17-14(10-27)5-6-16(17)13(3)20(29)24(19(15)26)34-25-23(32)22(31)21(30)18(11-28)33-25/h9,12-14,16,18,20-25,27-32H,5-8,10-11H2,1-4H3/b17-9-/t13-,14-,16+,18-,20-,21-,22+,23-,24-,25-,26-/m1/s1 |
InChI Key |
FQPATHNUIPAADA-BXJVKJQWSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]\2CC[C@@H](/C2=C/[C@]3(CCC(=C3[C@H]([C@@H]1O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(C)C)C)CO |
Canonical SMILES |
CC1C2CCC(C2=CC3(CCC(=C3C(C1O)OC4C(C(C(C(O4)CO)O)O)O)C(C)C)C)CO |
Synonyms |
fusicoccin H |
Origin of Product |
United States |
Iii. Chemical Synthesis and Synthetic Analogues of Fusicoccin H
Total Synthesis Approaches to the Fusicoccane Core Structure
The creation of the fusicoccane core has been a focal point of numerous synthetic endeavors. These efforts have led to a variety of strategies to assemble this complex structure.
Retrosynthetic analysis is a foundational problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler precursors to devise a synthetic route. princeton.edunumberanalytics.com The primary objective in the retrosynthesis of the fusicoccane core is the simplification of its complex tricyclic system. princeton.edu
A prevalent retrosynthetic approach for fusicoccanes involves the strategic disassembly of the 5-8-5 fused ring system. chinesechemsoc.orgchinesechemsoc.org One convergent strategy entails the coupling of two distinct five-membered ring building blocks to form the central eight-membered ring. chinesechemsoc.orgresearchgate.net For example, the formation of the C1–C11 and C7–C8 bonds through an aldol (B89426) reaction/alkylation and a subsequent ring-closing metathesis (RCM), respectively, has been employed to construct the 5/8/5-fused ring system. chinesechemsoc.org An alternative strategy prioritizes the late-stage construction of the eight-membered ring from a cyclopentane (B165970) precursor. beilstein-journals.org
In a modular chemoenzymatic synthesis, a key tricyclic intermediate was identified as a divergent point. This intermediate was envisioned to be assembled from two synthons through two carbon-carbon bond-forming events. chemrxiv.org This particular strategy drew inspiration from an allylation-based approach that effectively establishes the crucial quaternary center at C11 with high stereoselectivity. chemrxiv.org For the rearranged 5/9/5-bridged fusicoccanes, such as the brassicicenes, retrosynthetic analysis also commences with the simplification of the complex bridged architecture. chinesechemsoc.org Key disconnection points in this analysis include the formation of the C10=C14 bond and the strategic planning for the stereoselective placement of various substituents. chinesechemsoc.orgchinesechemsoc.org
| Strategy | Key Reactions | Target Bonds/Rings | Reference(s) |
| Convergent Assembly | Aldol reaction/alkylation, Ring-closing metathesis (RCM) | C1-C11, C7-C8, 8-membered ring | chinesechemsoc.org |
| Late-Stage Cyclization | Various cyclization methods | 8-membered ring | beilstein-journals.org |
| Modular Chemoenzymatic | Allylation, C-C bond formation | C11 quaternary center, Tricyclic core | chemrxiv.org |
| Bridged-Ring Synthesis | Aldol reaction, Barbier reaction | 5/9/5-bridged system | chinesechemsoc.orgchinesechemsoc.org |
The synthesis of the fusicoccane core is fraught with stereochemical complexities arising from its numerous stereogenic centers. chinesechemsoc.orgacs.org For instance, in the synthesis of certain brassicicenes, achieving the correct stereochemistry at the C12 position was of paramount importance and was addressed through a substrate-controlled aldol reaction early in the synthetic sequence. chinesechemsoc.orgchinesechemsoc.org The inherent rigidity of the 5/9/5 molecular structure makes it exceedingly difficult to alter the stereochemistry once the ring system has been established. chinesechemsoc.orgchinesechemsoc.org
The construction of quaternary stereogenic centers, a recurring structural motif in these molecules, poses another significant synthetic challenge. acs.org One successful tactic to overcome this obstacle involved the alkylation of an α-methylcyclooctanone intermediate. acs.org In other synthetic routes, the inherent stereochemistry of a starting material like (R)-limonene was leveraged to guide the stereoselective introduction of other chiral centers. researchgate.net
Regioselectivity, which is the control over the site of chemical bond formation, is also a critical consideration. The varied oxygenation patterns observed in the fusicoccane family necessitate highly selective oxidation reactions. researchgate.netnih.gov While late-stage functionalization is an efficient strategy, it often requires surmounting the challenge of distinguishing between multiple, chemically similar C-H bonds. acs.org
A significant breakthrough has been the advent of a modular chemoenzymatic approach that synergistically combines the construction of the fundamental molecular skeleton with late-stage C-H oxidations. researchgate.netnih.govchemrxiv.org This powerful strategy enabled the synthesis of ten distinct and complex fusicoccanes in a remarkably efficient 8–13 steps for each. researchgate.netnih.gov A convergent fragment-coupling strategy facilitated rapid access to a key tricyclic intermediate, which then served as a versatile platform for diversification. researchgate.netnih.gov
Another innovative approach utilized a Rh-catalyzed [5+2+1] cycloaddition reaction to construct the 5/5/8 tricyclic skeleton, a core feature of certain fusicoccanes. researchgate.net In a similar vein, the total syntheses of brassicicenes C, F, H, J, and K were accomplished via a concise and divergent route that featured a substrate-controlled aldol reaction and an optimized Barbier reaction to forge the rigid 5/9/5-bridged ring system. chinesechemsoc.orgchinesechemsoc.org This de novo convergent synthetic pathway has opened up avenues for the synthesis of other bridged fusicoccanes and their derivatives. chinesechemsoc.org
Stereoselective and Regioselective Synthesis Challenges
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic synthesis harnesses the exceptional selectivity of enzymes for specific chemical transformations within the framework of traditional organic synthesis. This hybrid methodology has proven to be particularly advantageous for the synthesis of complex natural products such as Fusicoccin (B1218859) H and its analogs. nih.govbeilstein-journals.org
The efficacy of chemoenzymatic synthesis stems from the strategic integration of chemical and biological catalysis. beilstein-journals.org A typical chemoenzymatic route involves the assembly of a core molecular scaffold through a scalable chemical synthesis, followed by the use of enzymes to perform regio- and stereoselective functionalizations at later stages. beilstein-journals.org
In the synthesis of a suite of ten fusicoccane diterpenoids, including brassicicene H, a convergent chemical synthesis was employed to generate a common tricyclic intermediate. chemrxiv.orgnih.gov This intermediate was then subjected to a cascade of enzymatic oxidations to introduce the diverse oxygenation patterns characteristic of the natural products. researchgate.netnih.gov This approach exemplifies a powerful synergy between de novo skeletal construction and late-stage hybrid oxidations. chemrxiv.org The use of enzymes facilitates highly selective reactions at positions that are challenging to differentiate using conventional chemical reagents. acs.orgbeilstein-journals.org
| Phase | Methodology | Key Outcome | Reference(s) |
| Cyclization Phase | Convergent Chemical Synthesis | Scalable production of 5/8/5 tricyclic scaffold | beilstein-journals.org |
| Oxidation Phase | In vitro Enzymatic Oxidations | Regio- and stereoselective functionalization | researchgate.netchemrxiv.orgnih.gov |
Late-stage C-H oxidation has emerged as a potent tool for the diversification of complex molecules. acs.org In the realm of fusicoccane synthesis, this strategy enables the precise introduction of hydroxyl groups at specific positions on a pre-existing carbon skeleton. researchgate.netnih.gov This is especially valuable for generating a family of related natural products from a single, common intermediate.
A modular chemoenzymatic approach successfully utilized both chemical and enzymatic C-H oxidations on a key tricyclic intermediate to produce five different oxidized members of the fusicoccin family. researchgate.netnih.govchemrxiv.org The enzymes employed in this process were non-heme dioxygenases (NHDs), which were identified from the biosynthetic pathways of related natural products. chemrxiv.org
Beyond simple functionalization, a biomimetic skeletal remodeling strategy has been developed to access rearranged fusicoccanes that feature unusual bridgehead double bonds. researchgate.netnih.gov This highlights the capability of chemoenzymatic methods to not only install functional groups but also to effect fundamental reorganizations of the molecular framework. researchgate.netnih.gov As an example, the total synthesis of brassicicene H was achieved through the diastereoselective reduction of the C13 ketone of brassicicene C. beilstein-journals.org
Integration of Chemical and Enzymatic Transformations
Synthesis of Fusicoccin H Analogues and Derivatives
The synthesis of analogues and derivatives of this compound, a diterpene glycoside, is a focal point of research for its role as a "molecular glue" that stabilizes protein-protein interactions (PPIs), particularly those involving 14-3-3 proteins. researchgate.netnih.gov These proteins are crucial regulators in numerous cellular processes, and their interactions with client proteins are often implicated in diseases like cancer. nih.govmdpi.com The modification of the fusicoccane skeleton is driven by the need to understand its structure-activity relationships (SAR), enhance its therapeutic potential, and develop molecular probes to investigate the 14-3-3 interactome. nih.govchemrxiv.org
The design of this compound analogues is fundamentally guided by its mode of action. Fusicoccin stabilizes the complex between a 14-3-3 protein and a phosphorylated client protein by binding at the interface of the two proteins. nih.govembopress.org It fills a cavity on the protein-phosphopeptide interaction surface, enhancing the binding affinity between the two partners. nih.govembopress.org Therefore, a core design principle is to preserve the key structural features of the fusicoccane skeleton responsible for this interaction while introducing modifications to other regions.
Structure-activity relationship (SAR) studies have identified several key regions for modification:
The Glucosyl Moiety : The glucose unit is a primary site for derivatization. Modifications at the 6'-position of the glucose, such as introducing an amino group, have been shown to improve the stabilizing effect on 14-3-3 interactions. nih.gov This region can be functionalized to attach probes like fluorescent dyes or to alter the molecule's properties without abolishing its core activity. nih.gov
The Diterpenoid Core : The 5-8-5 fused ring system is the essential scaffold for activity. mdpi.com However, certain positions on this core can be modified. For instance, while the configuration at C-9 is important, other areas can tolerate changes. mdpi.com Semisynthetic derivatives have been created by altering substituents on the fusicoccane scaffold to improve selectivity for specific 14-3-3 PPIs. researchgate.netmdpi.com
Simplification of the Scaffold : Due to the complexity of the natural product, a major design strategy involves creating simplified analogues that are more synthetically accessible but retain the crucial binding elements. nih.govchemrxiv.org This has led to the development of simplified bicyclic and even monocyclic structures that mimic the pharmacophore of this compound.
The overarching goal is to create analogues with improved potency, selectivity for specific 14-3-3/client protein pairs, and better drug-like properties. nih.govresearchgate.net
A variety of synthetic strategies are employed to generate this compound derivatives, ranging from semi-synthesis starting with the natural product to the total synthesis of complex analogues.
Semi-synthesis is a common approach where the naturally isolated fusicoccin is chemically modified. This allows for targeted changes at specific functional groups. For example, researchers have synthesized a series of derivatives by introducing various substituents on both the fusicoccane skeleton and the glucoside moiety. nih.gov One notable semi-synthetic derivative, FC-THF, which bears an additional furan (B31954) ring, was designed to be a specific stabilizer for the 14-3-3/TASK-3 potassium channel interaction. mdpi.com
Total synthesis provides access to analogues with more significant structural changes that are not achievable through semi-synthesis. researchgate.netnih.gov Recent advances have focused on creating more efficient and versatile synthetic routes. These strategies often involve:
Fragment Coupling : Building the complex 5-8-5 tricyclic core by joining smaller, pre-functionalized ring fragments. nih.gov For instance, an A-ring hydrazone and a C-ring aldehyde can be united via a Shapiro reaction. nih.gov
Chemoenzymatic Synthesis : This hybrid approach combines traditional chemical synthesis to build the core skeleton with enzymatic reactions for late-stage C-H oxidations. chemrxiv.org This allows for the divergent synthesis of numerous fusicoccane family members from a common intermediate, providing access to both natural and unnatural derivatives. chemrxiv.org
Ring-Closing Reactions : Key steps in constructing the central eight-membered ring have utilized reactions like ene or α-alkenylation reactions. nih.gov
These methodologies enable the creation of derivatives with specific functionalities, such as the introduction of photo-cross-linkers or fluorescent tags for use as molecular probes.
The development of molecular probes is essential for studying the vast and complex network of 14-3-3 protein interactions. chemrxiv.org Library synthesis, coupled with high-throughput screening, is a powerful strategy to discover novel and selective probes based on the this compound scaffold.
The process involves:
Library Design and Synthesis : A collection of structurally diverse but related fusicoccin analogues is synthesized. This can be achieved using divergent synthetic routes where a common intermediate is elaborated into numerous final products. chemrxiv.org Chemoenzymatic approaches are particularly well-suited for this, as different enzymes can be used to functionalize the core scaffold in various ways. chemrxiv.org
High-Throughput Screening (HTS) : The synthesized library of compounds is then screened against specific 14-3-3/client protein pairs. broadinstitute.org Assays such as fluorescence anisotropy or mass spectrometry can be used to rapidly measure the ability of each compound to stabilize the targeted PPI. acs.orgescholarship.org
Hit Identification and Optimization : Compounds that show promising activity ("hits") are identified. Further chemical modifications can then be made to optimize their potency, selectivity, and other properties, often guided by structural data from X-ray crystallography. acs.orgescholarship.org
Table 1: Examples of Fusicoccin Analogues and their Reported Effects This table provides examples of semi-synthetic and synthetic analogues of fusicoccin and their observed impact on 14-3-3 protein-protein interactions.
| Analogue Name | Structural Modification | Reported Effect on 14-3-3 PPI Stabilization | Reference(s) |
| 6'-amino benzyl (B1604629) derivative (21b) | Introduction of an amino benzyl group at the 6'-position of the glucoside. | Improved stabilization of 14-3-3 binding to phosphopeptides; higher antiproliferative activity. | nih.gov |
| FC-THF | Semi-synthetic derivative with an additional tetrahydrofuran (B95107) (THF) ring. | Designed as a mode-III specific stabilizer, showing 20-fold stabilization for the 14-3-3/TASK-3 complex. | mdpi.com |
| ISIR-005 | Semi-synthetic fusicoccin derivative. | Stabilizes the cancer-relevant interaction between 14-3-3 and Gab2. | mdpi.com |
| Cotylenol | Aglycon (non-sugar part) of the related compound Cotylenin A. | Serves as a core scaffold for synthesizing new analogues; its total synthesis allows for broad diversification. | nih.govchemrxiv.org |
Iv. Molecular Mechanisms of Action and Biological Interactions Non Clinical
Interaction with 14-3-3 Proteins
Fusicoccin (B1218859) H, a member of the fusicoccane family of diterpenoid glycosides, is recognized for its potent ability to modulate the function of 14-3-3 proteins. nih.govresearchgate.netmdpi.com These highly conserved regulatory proteins are ubiquitous in eukaryotes and act as central hubs in a multitude of signaling pathways by binding to phosphorylated serine or threonine residues on a wide array of client proteins. nih.govmdpi.comrsc.org The interaction of Fusicoccin H with the 14-3-3 protein does not occur in isolation; instead, it binds to and stabilizes the complex formed between the 14-3-3 protein and its client protein partner. researchgate.netmdpi.com This stabilization is particularly effective for client proteins that possess a C-terminal "Mode III" binding motif, where the phosphorylated residue is located near the very end of the protein sequence. researchgate.netnih.gov
The primary consequence of this interaction in plants is the stabilization of the association between 14-3-3 proteins and the plasma membrane H+-ATPase. nih.govmdpi.com This event locks the H+-ATPase in a permanently activated state. nih.govembopress.org The interaction is not limited to the H+-ATPase, as this compound has been shown to stabilize the interaction of 14-3-3 proteins with other plant targets, such as the KAT1 potassium channel, and with numerous human proteins, highlighting its potential as a chemical probe and therapeutic lead. researchgate.netoup.com
Molecular Glue Mechanism of Protein-Protein Interaction Stabilization
This compound functions as a "molecular glue," a small molecule that enhances and stabilizes the interaction between two proteins that might otherwise have a transient or weaker affinity for each other. mdpi.comrsc.orgnih.gov Instead of inhibiting a protein's function, this compound acts by locking the 14-3-3 protein and its client protein into a stable ternary complex. nih.govmdpi.com
This mechanism is initiated when a client protein, such as the plant plasma membrane H+-ATPase, is phosphorylated on a specific threonine residue within its C-terminal domain. mdpi.com This phosphorylation event creates a binding site for a 14-3-3 protein. mdpi.combiologists.com The 14-3-3 protein then binds to this phosphorylated motif. This compound subsequently binds to a cavity formed at the interface of the 14-3-3 protein and the client protein's C-terminus. nih.govembopress.org By occupying this pocket, this compound makes additional contacts with both proteins, effectively "gluing" them together and significantly increasing the stability and lifetime of the complex. nih.govmdpi.com This stabilization prevents the dephosphorylation of the client protein and its dissociation from the 14-3-3 protein, leading to a sustained biological effect, such as the continuous activation of the H+-ATPase. nih.govmdpi.com
Binding Site Characterization and Thermodynamics
The binding of this compound occurs within a hydrophobic pocket located in the large, amphipathic groove of the 14-3-3 protein, directly adjacent to where the client phosphopeptide binds. nih.govembopress.orgnih.gov The structure of the ternary complex reveals that this compound does not induce major conformational changes in the 14-3-3 protein or its client. nih.govnih.gov Instead, it fills a pre-existing cavity at the protein-protein interface. nih.govembopress.orgnih.gov The terpenoid core of this compound is buried within this hydrophobic pocket, while the glucose moiety tends to be more exposed to the solvent. mdpi.com
Isothermal titration calorimetry (ITC) studies have been instrumental in quantifying the thermodynamics of this interaction. These studies reveal that this compound on its own binds only very weakly to 14-3-3 proteins. nih.govembopress.orgnih.gov Likewise, the phosphopeptide from the client protein has a certain baseline affinity for the 14-3-3 protein. However, in the presence of each other, the binding affinity is dramatically increased. Research has shown a mutual, cooperative increase in binding affinity of approximately 90-fold for both the peptide and the toxin when forming the ternary complex. nih.govembopress.orgnih.gov This synergistic binding is a hallmark of the molecular glue mechanism.
The thermodynamic parameters show that the stabilization effect is driven by favorable changes in both enthalpy (ΔH) and entropy (ΔS). For instance, the binding of the H+-ATPase phosphopeptide to the 14-3-3–Fusicoccin complex is associated with a more favorable enthalpy and a less unfavorable entropy change compared to its binding to the 14-3-3 protein alone. nih.gov
| Interacting Components | Binding Affinity (Kd) | Stabilization Factor | Thermodynamic Drivers | Reference |
|---|---|---|---|---|
| 14-3-3 + H+-ATPase phosphopeptide | Micromolar (μM) range | N/A | - | nih.gov |
| 14-3-3 + Fusicoccin | Weak (High μM to mM range) | N/A | - | nih.gov |
| (14-3-3 + Fusicoccin) + H+-ATPase phosphopeptide | Low Nanomolar (nM) range | ~90-fold increase | More favorable enthalpy (ΔH) and entropy (-TΔS) | nih.govembopress.org |
| (14-3-3 + H+-ATPase phosphopeptide) + Fusicoccin |
Structural Basis of Ternary Complex Formation (this compound/14-3-3/Client Protein)
The precise arrangement of the three components—this compound, the 14-3-3 protein, and the client protein's phosphopeptide—has been elucidated through high-resolution structural biology techniques. These studies confirm that this compound nestles into the interface of the 14-3-3/client protein complex, making specific contacts that stabilize the interaction. nih.govmdpi.com The 14-3-3 protein itself forms a characteristic dimeric structure, with each monomer presenting a U-shaped binding groove that accommodates the client peptide. nih.gov this compound binds within this groove, adjacent to the C-terminal end of the bound peptide. nih.govmdpi.com
X-ray crystallography has provided atomic-level snapshots of the ternary complex. The crystal structure of a plant 14-3-3 protein in complex with a phosphopeptide from the H+-ATPase and fusicoccin revealed the exact binding mode. nih.govnih.gov These structures show that the fusicoccane ring system sits (B43327) in a hydrophobic cavity on the 14-3-3 surface, making van der Waals contacts. nih.gov The C-terminal residue of the phosphopeptide, typically a valine in the H+-ATPase, makes direct hydrophobic contact with the diterpene ring of fusicoccin. mdpi.comnih.gov
Subsequent crystallographic studies, such as the structure of human 14-3-3 sigma with the TASK-3 potassium channel peptide and this compound (PDB ID: 3UX0), have confirmed this binding mode and demonstrated its conservation across different 14-3-3 isoforms and client proteins. rcsb.org These studies are crucial for understanding the structural requirements for fusicoccin-mediated stabilization and for designing new molecules with similar properties. mdpi.com
| Complex | PDB ID | Resolution (Å) | Key Findings | Reference |
|---|---|---|---|---|
| Plant 14-3-3c / H+-ATPase C-terminal peptide / Fusicoccin | 1O9F | 2.50 | Defined the molecular glue mechanism; FC fills a cavity at the PPI interface. | nih.govmdpi.com |
| Human 14-3-3σ / TASK-3 peptide / this compound | 3UX0 | 1.75 | Confirmed the conserved binding mode in a human 14-3-3/ion channel complex. | rcsb.org |
| Human 14-3-3σ / ERα C-terminal peptide / Fusicoccin A | 4JDD | 2.10 | Provided structural basis for FC activity on a nuclear receptor complex. | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy has complemented crystallographic data by providing insights into the solution-state structure and dynamics of the complex. nih.gov NMR studies have confirmed that the conformation of fusicoccin when bound to the 14-3-3 complex is similar to its structure in solution, suggesting that the molecule does not need to undergo significant conformational changes to bind. nih.gov Techniques like Saturation Transfer Difference (STD) NMR can be used to confirm the binding of fragments and small molecules to the ternary complex, mapping the parts of the molecule that are in close contact with the protein surface. acs.org Furthermore, NMR has been used to study the dynamics of the interaction and to demonstrate the direct interaction between fusicoccin derivatives and 14-3-3 proteins at the molecular level. nih.govnih.gov
X-ray Crystallography Studies
Modulation of Plasma Membrane H+-ATPase Activity in Plants
The primary and most well-documented biological effect of fusicoccin in plants is the potent and largely irreversible activation of the plasma membrane H+-ATPase. nih.govnih.govresearchgate.net This P-type ATPase is a crucial enzyme that pumps protons (H+) out of the cell, from the cytoplasm to the apoplast (the space outside the plasma membrane). mdpi.commdpi.com This action generates an electrochemical proton gradient, which is the primary driving force for the uptake of essential nutrients, such as potassium ions and sucrose, and is vital for processes like cell expansion and stomatal opening. nih.govbiologists.comoup.com
The H+-ATPase possesses an autoinhibitory domain at its C-terminus. researchgate.netembopress.org In its basal state, this domain folds back and inhibits the enzyme's catalytic activity. Activation of the pump requires this inhibitory domain to be displaced. This is achieved through the phosphorylation of a penultimate threonine residue in the C-terminus, which then allows for the binding of a 14-3-3 protein. mdpi.com
This compound dramatically enhances and stabilizes this interaction between the 14-3-3 protein and the H+-ATPase's C-terminus. nih.govmdpi.com By acting as a molecular glue, this compound effectively locks the autoinhibitory domain in a displaced conformation, leading to sustained, high-level activation of the proton pump. mdpi.comresearchgate.net This results in hyperpolarization of the plasma membrane and significant acidification of the extracellular space. mdpi.comoup.com Studies have shown that treatment with fusicoccin leads to a several-fold increase in ATP hydrolytic activity and H+ pumping by the enzyme and shifts the optimal pH for its activity toward more alkaline values. nih.govresearchgate.net This sustained activation disrupts normal cellular regulation, leading to physiological effects such as irreversible stomatal opening and subsequent wilting of the plant. nih.govembopress.org
Direct and Indirect Mechanisms of Activation
This compound, a diterpene glycoside produced by the fungus Phomopsis amygdali (previously known as Fusicoccum amygdali), exerts its profound physiological effects on plants primarily through the activation of the plasma membrane (PM) H⁺-ATPase. mdpi.comnih.gov This activation is not a result of direct interaction with the enzyme alone but involves a sophisticated interplay with regulatory proteins. researchgate.netnih.gov
The core of this compound's mechanism lies in its ability to stabilize the interaction between the C-terminal autoinhibitory domain of the PM H⁺-ATPase and 14-3-3 proteins. mdpi.comresearchgate.net Under normal physiological conditions, the H⁺-ATPase's activity is kept in check by its C-terminal domain. oup.com Activation requires the phosphorylation of a penultimate threonine residue within this domain, which then creates a binding site for 14-3-3 proteins. mdpi.com The binding of a 14-3-3 protein displaces the autoinhibitory domain, leading to the activation of the proton pump. mdpi.com this compound acts as a molecular "glue," binding to the complex formed by the H⁺-ATPase and the 14-3-3 protein, thereby locking the enzyme in a constitutively active state. researchgate.netresearchgate.net This stabilization is so effective that it renders the activation of the H⁺-ATPase essentially irreversible. mdpi.comoup.com
Role of 14-3-3 Proteins in H⁺-ATPase Regulation
The 14-3-3 proteins are a highly conserved family of regulatory proteins found in all eukaryotes, and they play a pivotal role in the action of this compound. frontiersin.orgnih.gov In plants, they were first identified as components of the fusicoccin receptor. frontiersin.orgnih.gov These proteins function as dimers and recognize specific phosphorylated motifs on their target proteins, one of which is the C-terminus of the PM H⁺-ATPase. frontiersin.orgresearchgate.net
The interaction between 14-3-3 proteins and the PM H⁺-ATPase is a key regulatory checkpoint for the pump's activity. The phosphorylation of the penultimate threonine residue in the C-terminal domain of the H⁺-ATPase is a prerequisite for 14-3-3 binding. mdpi.comresearchgate.net Once bound, the 14-3-3 protein induces a conformational change that relieves the autoinhibition by the C-terminal domain, thus activating the pump. mdpi.comnih.gov
This compound dramatically enhances and stabilizes this interaction. mdpi.comresearchgate.net It does not bind to either the H⁺-ATPase or the 14-3-3 protein alone but rather to the complex formed between the two. researchgate.net This ternary complex (H⁺-ATPase/14-3-3/Fusicoccin H) is exceptionally stable, leading to a persistent and irreversible activation of the proton pump. mdpi.comoup.com This stabilization prevents the dephosphorylation of the threonine residue, which would otherwise lead to the dissociation of the 14-3-3 protein and the inactivation of the pump. oup.com The fusicoccin binding site is thought to be formed by residues from both the H⁺-ATPase and the 14-3-3 protein. researchgate.net The crucial role of 14-3-3 proteins is highlighted by the fact that in the absence of these proteins, this compound has no effect on H⁺-ATPase activity. nih.gov
Effects on Ion Transport and Membrane Potential
The primary consequence of this compound-induced activation of the PM H⁺-ATPase is the robust extrusion of protons (H⁺) from the cytoplasm into the apoplast. researchgate.netmdpi.com This electrogenic pumping of positive charge out of the cell leads to a significant hyperpolarization of the plasma membrane, making the interior of the cell more electrically negative relative to the exterior. researchgate.netmdpi.com This change in membrane potential is a key driver for various secondary transport processes. oup.com
The hyperpolarized membrane potential facilitates the uptake of cations, most notably potassium (K⁺), through inwardly rectifying K⁺ channels. researchgate.netmdpi.com This influx of K⁺ is essential for maintaining charge balance and turgor pressure. Interestingly, 14-3-3 proteins, potentiated by fusicoccin, also directly regulate K⁺ channels, further integrating the control of ion transport. mdpi.com The sustained proton pumping and consequent apoplastic acidification also create a proton motive force that energizes the uptake of other solutes, such as sugars and nutrients, via H⁺-coupled symporters. researchgate.netoup.com
Broader Cellular and Molecular Effects in Plant Systems
The sustained activation of the plasma membrane H⁺-ATPase by this compound triggers a wide array of downstream cellular and molecular events in plants. These effects are a direct consequence of the altered ion fluxes and membrane potential, leading to significant changes in plant physiology.
Impact on Stomatal Physiology
One of the most well-documented effects of this compound is its ability to induce irreversible stomatal opening. mdpi.comnih.gov Stomata, the pores on the leaf surface that regulate gas exchange and water transpiration, open and close through changes in the turgor pressure of the surrounding guard cells. oup.com this compound causes the constitutive activation of the H⁺-ATPase in guard cells. oup.com This leads to H⁺ extrusion, hyperpolarization of the guard cell plasma membrane, and a massive influx of K⁺ ions. oup.comresearchgate.net The accumulation of K⁺ and other solutes increases the osmotic potential within the guard cells, causing water to enter and the cells to swell, thus forcing the stomata to open. researchgate.net
This effect is so potent that it overrides the natural signals that would normally cause stomatal closure, such as darkness or the plant hormone abscisic acid. mdpi.comcapes.gov.br The inability of the plant to close its stomata leads to uncontrolled water loss through transpiration, resulting in wilting, which is a characteristic symptom of fusicoccin toxicity in infected plants. mdpi.comresearchgate.net This powerful effect on stomata has made fusicoccin a valuable tool for studying the mechanisms of stomatal movement. researchgate.netresearchgate.net
Influence on Cell Enlargement and Plant Growth Regulatory Networks
This compound is a potent stimulator of cell enlargement, an effect that is central to its influence on plant growth. researchgate.netnih.gov This stimulation is explained by the "acid-growth theory," which posits that auxin, a key plant growth hormone, promotes cell elongation by activating the PM H⁺-ATPase. mdpi.comletstalkacademy.com this compound mimics and even surpasses the effect of auxin in this regard. mdpi.comnih.gov
Role in Plant-Pathogen Interactions at the Molecular Level
The interaction of this compound with the plant's cellular machinery provides a fascinating example of how a pathogen can manipulate host physiology to its advantage. Produced by the fungus Phomopsis amygdali, fusicoccin is a key virulence factor during the infection of host plants like almond and peach trees. mdpi.comnih.gov By forcing stomata to remain open, the toxin facilitates the entry of the fungus into the leaf tissue and can lead to wilting, weakening the plant's defenses. researchgate.netresearchgate.net
Interestingly, the application of fusicoccin can also induce the expression of some pathogenesis-related (PR) genes, which are typically associated with the plant's defense response. nih.govgeneticagraria.it However, this induction does not appear to rely on the common defense signaling pathways involving hormones like salicylic (B10762653) acid, jasmonic acid, or ethylene. nih.gov Despite the activation of some defense-related genes, fusicoccin treatment does not confer resistance to bacterial pathogens like Pseudomonas syringae. nih.gov In fact, it can exacerbate disease symptoms, possibly by creating a more favorable environment for the pathogen through its effects on stomata and host cell physiology. nih.gov The hyperpolarization of the plasma membrane caused by fusicoccin can also inhibit defense responses that are dependent on membrane depolarization, a common early event in plant immunity. nih.gov This highlights the complex and often counterintuitive role of fusicoccin in the intricate molecular dialogue between plants and their pathogens.
Signal Transduction Pathway Modulation
This compound is a diterpenoid glycoside that modulates cellular activities by acting as a "molecular glue" for protein-protein interactions (PPIs). acs.orgmdpi.com Its principal mechanism involves stabilizing the complex formed between 14-3-3 proteins and their various phosphorylated client proteins. researchgate.netresearchgate.net This stabilization can profoundly alter downstream signal transduction pathways that govern a wide range of cellular functions. mdpi.comresearchgate.netnih.gov
A primary and well-documented effect of fusicoccanes is the potentiation of the plasma membrane (PM) H+-ATPase. nih.govnih.govresearchgate.net this compound accomplishes this by stabilizing the interaction between the C-terminal regulatory domain of the H+-ATPase and a 14-3-3 protein. researchgate.netnih.gov This interaction requires the phosphorylation of a threonine residue near the C-terminus of the H+-ATPase, which creates a binding site for the 14-3-3 protein. nih.govpnas.org this compound binds to a cavity at the interface of this complex, locking the H+-ATPase in a permanently activated state. nih.govresearchgate.net This sustained activation leads to hyperpolarization of the plasma membrane and acidification of the extracellular space. nih.govnih.govpnas.org
The influence of this compound extends beyond the H+-ATPase because 14-3-3 proteins are ubiquitous regulators that interact with hundreds of client proteins, including many involved in signaling. acs.orgmdpi.comtue.nl These clients include protein kinases, phosphatases, and receptors involved in critical cellular pathways. nih.govfrontiersin.org For example, fusicoccins can interfere with mitogen-activated protein kinase (MAPK) signaling cascades, which are central to regulating cell growth, differentiation, and stress responses in eukaryotes. nih.govresearchgate.netcabidigitallibrary.orgnih.gov By stabilizing or disrupting specific 14-3-3/client complexes, this compound can modulate diverse physiological processes. researchgate.netnih.gov
Table 1: Research Findings on Signal Transduction Pathway Modulation by this compound and Related Compounds
| Modulated Pathway Component | Interacting Protein(s) | Observed Effect | Organism/System |
|---|---|---|---|
| Plasma Membrane H+-ATPase | 14-3-3 proteins | Stabilization of the protein-protein complex, leading to sustained enzyme activation and membrane hyperpolarization. researchgate.netnih.govpnas.org | Plants |
| Mitogen-Activated Protein Kinase (MAPK) Pathway | Protein kinases (e.g., Raf-1), 14-3-3 proteins | Modulation of kinase activity and downstream signaling, affecting cell growth and stress responses. nih.govcabidigitallibrary.orgnih.gov | Eukaryotic Cells |
| General Signaling Proteins (e.g., protein kinases, phosphatases) | 14-3-3 proteins | Stabilization of interactions, leading to altered activity, localization, or stability of client proteins. mdpi.comnih.govfrontiersin.org | Eukaryotic Cells |
Interactions with Other Biological Systems (Non-Human)
The function of this compound as a modulator of 14-3-3 protein interactions is conserved across eukaryotic kingdoms, extending to non-plant systems such as fungi and animals. researchgate.netbiologists.com This broad activity is due to the high degree of structural and functional conservation of 14-3-3 proteins. biologists.com In mammalian cells, there are seven distinct 14-3-3 isoforms (β, γ, ε, ζ, η, σ, and τ) that regulate a vast interactome involved in fundamental processes like cell cycle control, apoptosis, and signal transduction. tue.nlacs.orgrsc.org Fusicoccin has emerged as a valuable chemical probe for studying these interactions in human cells. researchgate.netresearchgate.netacs.org For instance, fusicoccins have been shown to stabilize the interaction of 14-3-3 with client proteins such as ERα and p53, which are relevant to cancer research. musechem.com The ability of fusicoccin to act as a molecular glue in these systems underscores its potential as a tool to manipulate cellular pathways. researchgate.netnih.gov
While fusicoccins can stabilize a variety of 14-3-3/client complexes, research indicates that this effect is not uniform and exhibits a degree of specificity. researchgate.netacs.org The binding affinity and stabilizing effect of this compound can vary depending on the specific 14-3-3 isoform and the sequence of the client protein's binding motif. acs.orgacs.org Studies have shown that fusicoccins selectively stabilize 14-3-3 interactions with client proteins that possess a C-terminal binding motif. researchgate.netmusechem.com
Biophysical methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) have been employed to quantify these differences. nih.govacs.org Such studies have revealed that individual phosphopeptides can have varied intrinsic affinities for different 14-3-3 isoforms. acs.orgacs.org For example, one study found that a particular phospholigand bound to the 14-3-3β isoform with approximately 9-fold higher affinity than to the 14-3-3σ isoform. acs.org Furthermore, the stabilizing effect of fusicoccin can also be isoform-dependent; some research suggests it differentially stabilizes interactions involving the 14-3-3σ isoform. acs.orgresearchgate.netacs.org This differential activity supports the possibility of developing fusicoccin variants with enhanced selectivity for specific 14-3-3 isoforms or client protein complexes. researchgate.netacs.org
Table 2: Findings on the Binding Specificity of this compound and Related Compounds
| 14-3-3 Isoform(s) | Client Protein/Phosphopeptide | Technique(s) Used | Key Finding |
|---|---|---|---|
| Plant 14-3-3 | H+-ATPase C-terminal phosphopeptide | Isothermal Titration Calorimetry (ITC), X-ray Crystallography | Fusicoccin mutually increases its binding affinity and that of the peptide by ~90-fold, filling a cavity at the complex interface. nih.gov |
| Human 14-3-3 (β, γ, ε, ζ, η, σ, τ) | Various phosphopeptides (e.g., from ERα) | Fluorescence Polarization, ITC | Fusicoccin exhibits modest isoform preferences and differentially stabilizes complexes involving the 14-3-3σ isoform. acs.orgresearchgate.netacs.org |
| Human 14-3-3γ | p65 phosphopeptides | Fluorescence Anisotropy | Binding affinities of phosphopeptides varied across 14-3-3 isoforms, with 14-3-3γ often showing the strongest interaction. acs.org |
| Human 14-3-3σ | p53 C-terminal phosphopeptides | ITC, Surface Plasmon Resonance (SPR) | The length of the p53 peptide significantly affects binding affinity to 14-3-3σ, creating a pocket that can be targeted by stabilizers. acs.org |
V. Advanced Research Methodologies and Techniques in Fusicoccin H Studies
High-Resolution Structural Elucidation Techniques for Complexes
Understanding the precise three-dimensional arrangement of Fusicoccin (B1218859) H within its target protein complexes is fundamental to deciphering its mechanism of action. Techniques like X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy have been instrumental in providing atomic-level details of these interactions.
X-ray Crystallography of Fusicoccin H-Protein Complexes
X-ray crystallography has been a cornerstone in visualizing the ternary complex formed by this compound, a 14-3-3 protein, and a phosphopeptide from a target protein. nih.govnih.gov This technique has revealed that fusicoccin does not induce a major conformational change in the 14-3-3 protein. nih.govnih.gov Instead, it settles into a pre-existing cavity at the interface between the 14-3-3 protein and its client phosphopeptide, effectively acting as "molecular glue." nih.govnih.govescholarship.org
Crystal structures of these ternary complexes show that this compound is accommodated within the large binding groove of the 14-3-3 protein, adjacent to the C-terminus of the bound peptide. nih.gov This binding stabilizes the interaction, for instance, between the 14-3-3 protein and the C-terminus of the plant plasma membrane H+-ATPase, leading to the pump's permanent activation. nih.govnih.gov A notable example is the crystal structure of human 14-3-3 sigma in complex with a TASK-3 potassium channel peptide and a this compound derivative, which was resolved at a 1.75 Å resolution. rcsb.org This high-resolution data provides precise atomic coordinates and details of the molecular interactions. rcsb.org
Studies have also explored the structural basis for the stabilization of other protein complexes, such as the interaction between 14-3-3σ and a peptide from the estrogen receptor alpha (ERα). acs.org Structural analysis confirms that both the phosphopeptide and fusicoccin bind within the amphiphilic groove of the 14-3-3 protein. acs.org The elucidation of these structures is critical for the rational design of new molecules that can modulate 14-3-3 interactions for therapeutic purposes. nih.gov
| Complex | PDB ID | Resolution (Å) | Key Finding | Reference |
|---|---|---|---|---|
| Human 14-3-3σ / TASK-3 peptide / this compound derivative | 3UX0 | 1.75 | Revealed atomic details of FC-H stabilizing the 14-3-3/potassium channel interaction. | rcsb.org |
| Plant 14-3-3 / H+-ATPase C-terminal peptide / Fusicoccin | 1O9F | 2.7 | FC acts as molecular glue, filling a cavity at the protein-peptide interface without major conformational change. | nih.govnih.gov |
| Human 14-3-3σ / ERα peptide / Fusicoccin A | 4JDD | 2.1 | FC and peptide co-locate in the 14-3-3 binding groove, highlighting conserved binding features. | acs.org |
| Tobacco 14-3-3 / KAT1 C-terminal peptide / Fusicoccin | 5O4P | 2.1 | Identified a non-canonical binding site for the toxin, suggesting broader potential targets. | oup.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics of molecules in solution, providing insights that are complementary to the static pictures offered by crystallography. libretexts.org High-resolution 1H NMR studies have been essential in determining the solution conformation of fusicoccin and its derivatives, establishing a link between the three-dimensional structure of the carbotricyclic ring system and biological activity. mdpi.comcapes.gov.br
Cryo-Electron Microscopy (Cryo-EM) Applications
Cryo-electron microscopy (Cryo-EM) has emerged as a valuable tool for determining the structure of large and complex macromolecular assemblies that can be challenging to crystallize. This technique has been applied to study enzymes involved in the biosynthesis of fusicoccin, such as the fusicoccadiene synthase from Phomopsis amygdali. ebi.ac.uknih.gov Cryo-EM revealed that this bifunctional enzyme forms a central octameric core of prenyltransferase domains with cyclase domains radiating outwards. ebi.ac.ukresearchgate.net
This structural insight provides a framework for understanding how the enzyme channels its substrate, geranylgeranyl diphosphate (B83284), from the prenyltransferase active site to the cyclase active site. ebi.ac.uknih.gov Furthermore, cryo-EM has been used in conjunction with X-ray crystallography to determine the structure of a hexameric assembly of the plant plasma membrane H+-ATPase when complexed with 14-3-3 proteins, an interaction stabilized by fusicoccin. nih.gov While not directly imaging this compound itself in all cases, cryo-EM provides the broader structural context of the large protein complexes that this compound modulates, which is essential for a complete understanding of its function. escholarship.orgresearchgate.net
Advanced Spectroscopic and Chromatographic Methods for Biochemical Analysis
Beyond high-resolution structural methods, a suite of spectroscopic and chromatographic techniques is employed to analyze the biochemical consequences of this compound activity, from identifying its interaction partners to quantifying the kinetics of these interactions.
Mass Spectrometry (MS) for Proteomics and Metabolomics
Mass spectrometry (MS) is a highly sensitive technique used to identify and quantify molecules, making it indispensable for proteomics and metabolomics. wistar.orgfrontiersin.org In the context of this compound research, MS-based proteomics has been used to identify the proteins that interact with the 14-3-3/fusicoccin complex. For instance, a bioactive derivative of fusicoccin was used in a mass spectrometry/proteomics approach to show that it could alter the 14-3-3 interactome in cell lysates, leading to both increased and decreased association of various client proteins. mdpi.com
MS is also crucial for confirming post-translational modifications, such as the phosphorylation of target proteins, which is often a prerequisite for 14-3-3 binding. nih.gov For example, mass spectrometry analysis demonstrated that the plant H+-ATPase AHA2 is phosphorylated at a specific threonine residue (Thr947) when expressed in yeast, confirming the creation of the 14-3-3 binding site. nih.govcapes.gov.br In metabolomics, MS can provide a global profile of small-molecule metabolites, offering insights into the broader cellular pathways affected by this compound's activity. mdpi.com
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is an optical technique that allows for the real-time, label-free analysis of biomolecular interactions. frontiersin.org It is extensively used to determine the binding affinity and kinetics (association and dissociation rates) of this compound-mediated protein-protein interactions. nih.gov
SPR experiments have been critical in quantifying the stabilizing effect of fusicoccin. For example, studies on the interaction between 14-3-3 proteins and the C-terminal phosphopeptide of the H+-ATPase AHA2 showed that fusicoccin dramatically strengthened the binding. nih.gov The dissociation constant (K_D) for the 14-3-3 protein binding to the phosphorylated peptide was measured to be 88 nM, but in the presence of fusicoccin, this interaction became practically irreversible, with a K_D of 7 nM. nih.gov The primary effect of fusicoccin in this system was a significant decrease in the dissociation rate (k_off), meaning it holds the complex together for a much longer time. nih.gov These kinetic parameters provide a quantitative measure of the "molecular glue" effect. nih.govnih.gov
| Interacting Partners | Condition | Affinity (K_D) | Key Kinetic Effect | Reference |
|---|---|---|---|---|
| 14-3-3 and H+-ATPase (AHA2) peptide | - Fusicoccin | 88 nM | Baseline affinity | nih.gov |
| 14-3-3 and H+-ATPase (AHA2) peptide | + Fusicoccin | 7 nM | ~12-fold increase in affinity, primarily due to slower dissociation rate (k_off) | nih.govnih.gov |
| 14-3-3ζ and Synaptopodin peptide | - Stabilizer | 1.38 µM | Baseline affinity for a Mode 2 interaction | nih.gov |
| T14-3-3cΔC and CT52 peptide | + Fusicoccin | EC₅₀ values measured | FC titrated to determine concentration for half-maximal stabilization effect | nih.govpnas.org |
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantitatively characterize the thermodynamics of binding interactions in solution. nih.govwikipedia.org It directly measures the heat released or absorbed during the binding event between two molecules, providing a comprehensive thermodynamic profile of the interaction without the need for labeling or immobilization. nih.govmalvernpanalytical.com In a typical ITC experiment, a solution of one molecule (the ligand, e.g., this compound) is incrementally injected into a sample cell containing the other molecule (the macromolecule, e.g., a 14-3-3 protein). malvernpanalytical.comharvard.edu The resulting heat changes are measured and used to determine key thermodynamic parameters. harvard.edu
ITC allows for the simultaneous determination of the binding affinity (Ka), stoichiometry of the interaction (n), and the change in enthalpy (ΔH). nih.govwikipedia.org From these values, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated, offering insights into the driving forces behind the binding event. nih.gov Studies utilizing ITC have been crucial in understanding Fusicoccin's role in molecular interactions. For instance, ITC analysis has been employed to demonstrate how fusicoccin stabilizes the association between 14-3-3 proteins and their target phosphopeptides. researchgate.net Research has shown that fusicoccin itself may only bind weakly to its protein targets alone, but it significantly enhances the stability of the ternary complex formed between a 14-3-3 protein and its client protein, such as the H+-ATPase. researchgate.netexlibrisgroup.com
Table 1: Thermodynamic Parameters Determined by Isothermal Titration Calorimetry (ITC)
| Parameter | Symbol | Description |
|---|---|---|
| Binding Affinity | Ka (or KD) | Measures the strength of the binding interaction between the ligand and the protein. |
| Enthalpy Change | ΔH | The heat released or absorbed upon binding, indicating the contribution of hydrogen bonds and van der Waals interactions. nih.gov |
| Entropy Change | ΔS | The change in the randomness or disorder of the system upon binding, reflecting changes in conformational freedom and solvent reorganization. nih.gov |
| Stoichiometry | n | The ratio of the binding partners in the complex (e.g., how many ligand molecules bind to one protein molecule). wikipedia.org |
Cell-Based and Biochemical Assays for Functional Characterization
To understand the functional consequences of this compound's binding activities, researchers employ a variety of cell-based and biochemical assays. These methods measure the downstream effects of the compound on enzyme activity, protein-protein interactions, and cellular signaling pathways.
The primary molecular target of fusicoccin is the plasma membrane H+-ATPase, and in vitro assays measuring the activity of this enzyme have been fundamental to characterizing the toxin's effects. nih.govoup.com These assays typically use isolated plasma membrane vesicles from plant tissues, such as spinach leaves or oat roots. oup.comresearchgate.net The activity of the H+-ATPase can be measured by quantifying either ATP hydrolysis or the pumping of protons (H+) into the vesicles. nih.gov
Studies have consistently shown that fusicoccin stimulates H+-ATPase activity. nih.gov In plasma membrane vesicles from spinach leaves, fusicoccin treatment resulted in a twofold increase in ATP hydrolytic activity and a threefold increase in H+ pumping. researchgate.net This activation is often accompanied by a change in the enzyme's kinetics. For example, fusicoccin was found to decrease the apparent Michaelis constant (Km) for ATP from 0.22 to 0.10 mM, indicating a higher affinity for its substrate. researchgate.net In other studies, such as with oat roots, fusicoccin increased the maximum reaction velocity (Vmax) and shifted the optimal pH for the enzyme's activity towards more alkaline values. oup.com The proposed mechanism for this activation involves fusicoccin stabilizing the interaction between the H+-ATPase and 14-3-3 proteins, which leads to the displacement of the enzyme's C-terminal autoinhibitory domain. oup.comresearchgate.netnih.gov
Table 2: Reported Effects of Fusicoccin on H+-ATPase Activity in In Vitro Assays
| Plant Source | Observed Effect on H+-ATPase | Kinetic Parameter Change | Reference |
|---|---|---|---|
| Spinach Leaves | 2-fold increase in ATP hydrolysis; 3-fold increase in H+ pumping | Apparent Km for ATP decreased from 0.22 to 0.10 mM | researchgate.net |
| Oat Roots | Increased Vmax; Shifted pH optimum to be more alkaline | No effect observed on Km | oup.com |
To investigate the physical interactions between proteins that are mediated by this compound, techniques like affinity chromatography and co-immunoprecipitation (Co-IP) are employed. creative-proteomics.com These methods are essential for confirming and studying the formation of protein complexes in vitro and in vivo. thermofisher.com
Affinity Chromatography: This technique purifies a protein based on its specific binding to a ligand that has been immobilized on a solid support (matrix). thermofisher.com In the context of fusicoccin research, a "bait" protein (e.g., a tagged 14-3-3 protein) can be immobilized. A cell lysate is then passed over the matrix, and proteins that interact with the bait (the "prey," e.g., H+-ATPase) are captured and can be identified after elution. thermofisher.com
Co-Immunoprecipitation (Co-IP): Co-IP is used to identify physiologically relevant protein-protein interactions within a cell. creative-proteomics.com An antibody specific to a known protein (the bait) is used to pull that protein out of a cell lysate. Any proteins that are bound to the bait protein will be pulled down as well, forming a complex. This method is invaluable for confirming that the fusicoccin-stabilized interaction between 14-3-3 proteins and their targets occurs within the cellular environment. researchgate.net
These assays are central to validating the model where fusicoccin acts as a "molecular glue," stabilizing the complex between 14-3-3 proteins and client proteins like the H+-ATPase. researchgate.net
Reporter gene assays are versatile tools used to study the regulation of gene expression and to dissect signal transduction pathways. bmglabtech.com These assays work by linking a specific regulatory DNA sequence (a promoter or response element) to a gene that encodes an easily measurable protein, such as luciferase. bmglabtech.commdpi.com When the signaling pathway of interest is activated, it triggers the regulatory element, leading to the expression of the reporter gene, whose output (e.g., light) can be quantified. bmglabtech.com
In the context of this compound, reporter assays can be designed to monitor the downstream cellular consequences of H+-ATPase activation. For example, the activation of the proton pump by fusicoccin alters the cytosolic pH and membrane potential. nih.gov These changes can trigger various signaling cascades. frontiersin.org A reporter gene construct could be created with a promoter that is sensitive to these downstream signals. By treating cells containing this construct with this compound and measuring the reporter activity, researchers can quantify the extent to which the fusicoccin-induced signal is transduced to the level of gene expression. These assays provide a functional readout of the entire signaling pathway initiated by the compound. mdpi.com
Protein-Protein Interaction Assays (e.g., Affinity Chromatography, Co-IP)
Computational Chemistry and Molecular Modeling
Computational methods provide powerful in silico tools to visualize and analyze molecular interactions at an atomic level, complementing experimental data.
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze how a ligand, such as this compound, interacts with its protein target. mdpi.com
Molecular Docking: This method predicts the preferred orientation and conformation (the "pose") of a ligand when it binds to a protein's binding site. nih.gov Docking algorithms score different poses based on factors like steric fit and electrostatic interactions, providing an estimate of the binding affinity. mdpi.com Molecular docking studies have been instrumental in providing a structural rationale for how fusicoccin binds at the interface of the 14-3-3 protein and its target peptide, explaining its stabilizing effect. researchgate.net
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the stability and dynamics of the ligand-protein complex over time. nih.gov By simulating the movements of all atoms in the complex, MD can confirm the stability of the binding pose predicted by docking. Key analyses, such as calculating the root mean square deviation (RMSD) of the ligand's position, help determine if the ligand remains stably bound in the pocket. mdpi.comnih.gov These simulations provide a detailed, dynamic view of the interactions, such as hydrogen bonds, that hold the complex together. mdpi.com
These computational approaches have been vital in refining the understanding of how this compound functions as a molecular stabilizer at the atomic level. researchgate.net
Table 3: Overview of Computational Chemistry Techniques in this compound Research
| Technique | Purpose | Key Output/Analysis |
|---|---|---|
| Molecular Docking | Predicts the binding pose and affinity of a ligand within a protein's active site. | Binding pose, docking score, interaction energy. mdpi.comnih.gov |
| Molecular Dynamics (MD) Simulation | Assesses the stability and dynamic behavior of the ligand-protein complex over time. | Root Mean Square Deviation (RMSD), hydrogen bond analysis, conformational changes. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies represent a computational and statistical approach to understanding the relationship between the chemical structures of compounds and their biological activities. In the context of this compound and its analogs, QSAR aims to develop mathematical models that correlate specific structural and physicochemical properties of these molecules with their observed biological effects, such as the stabilization of 14-3-3 protein-protein interactions. While dedicated QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR are fundamentally built upon comprehensive Structure-Activity Relationship (SAR) studies, which are available for the fusicoccane family.
The primary goal of QSAR is to predict the activity of new, unsynthesized compounds, thereby guiding the rational design of more potent and selective molecules. This is achieved by analyzing a dataset of compounds with known activities and identifying the key molecular descriptors that influence their biological function. These descriptors can include steric, electronic, and hydrophobic properties.
Detailed research into the structure-activity relationships of various fusicoccin analogs provides the foundational data necessary for constructing robust QSAR models. These studies have systematically explored the impact of modifications to the fusicoccane diterpenoid core and the glucose moiety on the ability of these compounds to stabilize 14-3-3 protein interactions.
For instance, studies on a library of fusicoccin analogs have elucidated the importance of the cooperativity factor (α) and the intrinsic affinity (KDII) in the stabilization of the 14-3-3/TASK3 protein-protein interaction. rsc.org These parameters are crucial for quantifying the biological activity of each analog and serve as the dependent variables in a QSAR model. The variations in these values across different analogs with known structural modifications allow for the development of a predictive model.
A significant finding from SAR studies is that modifications at the 6'-position of the glucoside moiety can significantly impact the stabilizing effect. For example, the introduction of an amino group at this position has been shown to improve the stabilization of 14-3-3 binding to phosphopeptides. nih.gov Furthermore, cell-based assays have demonstrated that derivatives like 6'-amino benzyl (B1604629) 21b exhibit potent antiproliferative activity, highlighting the therapeutic potential of rationally designed fusicoccin analogs. nih.gov
The conformation of the carbotricyclic ring system is another critical factor for biological activity. The presence and configuration of hydroxyl groups and other substituents on the fusicoccane skeleton play a vital role in the molecule's ability to fit into the binding pocket of the 14-3-3 protein complex. nih.gov For example, the dideacetyl derivative of fusicoccin has shown high activity in stimulating seed germination, indicating that the acetyl groups are not essential for this particular biological function and that their removal can even be beneficial. nih.gov
The following interactive data table summarizes the findings from a study on various fusicoccin analogs and their effect on the 14-3-3/TASK3 protein-protein interaction, providing the kind of quantitative data that would be used in a QSAR study.
| Compound | Structural Modification | Cooperativity Factor (α) | Intrinsic Affinity (KDII) (mM) |
|---|---|---|---|
| Fusicoccin A (FC-A) | Parent Compound | 1 | 0.3 |
| FC-Aglycone | Removal of glucose moiety | >100 | >10 |
| FC-THF | Modified with a tetrahydrofuran (B95107) ring | ~10 | ~1 |
| ISIR-005 | Lacks C12 hydroxylation | ~5 | ~0.5 |
| FC-NAc | N-acetylglucosamine modification | 1 | 0.01 |
The data presented in the table clearly illustrates how structural changes in the fusicoccin molecule lead to significant variations in biological activity. A QSAR model would aim to mathematically express these relationships. For example, a model could be developed where the cooperativity factor (α) is a function of specific molecular descriptors representing the presence or absence of the glucose moiety or the nature of substituents at different positions. Such a model would be invaluable for predicting the activity of novel, untested fusicoccin derivatives, thereby accelerating the discovery of new therapeutic agents.
Vi. Future Directions and Research Perspectives
Deeper Understanding of Fusicoccin (B1218859) H Biosynthesis and Enzymatic Diversification
The biosynthesis of fusicoccanes, including Fusicoccin H, is a complex process involving a cascade of enzymatic reactions. A key discovery in understanding this pathway was the identification of the P. amygdali fusicoccadiene synthase (PaFS). nih.gov This unusual multifunctional enzyme possesses both prenyltransferase and terpene cyclase activities, enabling it to synthesize the tricyclic hydrocarbon precursor, (+)-fusicocca-2,10(14)-diene, directly from C5 isoprene (B109036) units. nih.govpnas.org This is a departure from the more common pathway for diterpene biosynthesis which starts from geranylgeranyl diphosphate (B83284) (GGDP). nih.govmdpi.com
Genomic studies have revealed that the genes encoding the enzymes responsible for fusicoccin biosynthesis are organized in clusters. nih.govpnas.orgresearchgate.net While some enzymes in these clusters have been characterized, such as a dioxygenase (ORF2), a cytochrome P450 (ORF3), and a short-chain dehydrogenase/reductase (ORF4), the functions of many others remain to be elucidated. researchgate.netgoogle.com It is believed that at least 13 enzymes are required for the complete biosynthesis of Fusicoccin A, a closely related compound. google.com
Future research will likely focus on:
Characterizing the remaining enzymes in the fusicoccin biosynthetic gene clusters to fully map the pathway leading to this compound.
Investigating the mechanisms of enzymatic diversification that lead to the production of various fusicoccin analogues, such as Fusicoccin J, R, and S. researchgate.netresearchgate.net The identification of specific hydroxylases, for instance, could provide enzymatic tools for creating novel fusicoccin derivatives. nih.govpnas.org
Exploring the regulatory networks that control the expression of these biosynthetic genes in Phomopsis amygdali.
A significant breakthrough in this area was the creation of a mutant strain of P. amygdali in which the gene responsible for the 12-hydroxylation step was disrupted. researchgate.net This engineered strain produces this compound as its main metabolite, providing a more efficient source for this specific compound and a valuable tool for further research. researchgate.net
Development of Novel Synthetic Routes to this compound and its Scaffolds
The complex 5-8-5 tricyclic ring system of fusicoccanes presents a significant challenge for chemical synthesis. chinesechemsoc.orgthieme-connect.comnih.gov However, the potent biological activities of these compounds have spurred considerable effort in developing efficient and versatile synthetic strategies. thieme-connect.comthieme-connect.com
Recent advances in synthetic organic chemistry have led to innovative approaches for constructing the fusicoccane core. These include:
Convergent strategies that involve the coupling of smaller, more readily available building blocks. chinesechemsoc.orgnih.gov
Chemoenzymatic approaches that combine the precision of enzymatic reactions with the power of chemical synthesis. nih.govchemrxiv.org
Biomimetic skeletal remodeling to access rearranged fusicoccane structures. nih.govchemrxiv.org
A key objective in this area is the development of modular and divergent synthetic platforms. nih.gov Such platforms would not only enable the total synthesis of this compound but also facilitate the creation of a wide range of analogues with modified substituents on the fusicoccane scaffold and the glucoside moiety. nih.govresearchgate.net This would be invaluable for structure-activity relationship (SAR) studies and the development of new research compounds. researchgate.net The development of a scalable and efficient synthetic route is crucial for overcoming the limited supply of these natural products and enabling more extensive biological evaluation. researchgate.netthieme-connect.com
Elucidation of Further Molecular Targets and Interaction Mechanisms (Non-Clinical)
While the interaction of fusicoccins with 14-3-3 proteins is well-established, there is still much to learn about the full spectrum of their molecular targets and the nuances of their interaction mechanisms. mdpi.comnih.govnih.gov The ability of fusicoccins to stabilize protein-protein interactions (PPIs) makes them valuable tools for studying these fundamental cellular processes. researchgate.netnih.govmdpi.com
Future non-clinical research in this area will likely focus on:
Identifying novel 14-3-3 client proteins whose interactions are modulated by this compound. researchgate.net This could reveal new cellular pathways and processes that are influenced by this compound.
Investigating the potential for this compound to interact with other protein families beyond 14-3-3s. The diverse biological effects of fusicoccanes suggest that they may have multiple molecular targets. nih.govmdpi.com
Utilizing advanced structural biology techniques , such as cryo-electron microscopy, to gain higher-resolution insights into the ternary complexes formed by this compound, 14-3-3 proteins, and their client proteins. This will build upon the foundational knowledge gained from X-ray crystallography studies of related fusicoccins. nih.govembopress.org
Exploring the potential for this compound and its derivatives to act as PROTACs (PROteolysis-TArgeting Chimeras), which are molecules that induce the degradation of specific target proteins. frontiersin.org
Understanding the full range of molecular interactions of this compound will be crucial for interpreting its biological effects and for developing more specific and potent molecular probes and research compounds.
Exploiting this compound as a Molecular Probe for Fundamental Biological Research
The specific mode of action of fusicoccanes makes them invaluable tools for dissecting complex biological processes. mdpi.comnih.govresearchgate.net this compound, with its unique properties, can be a particularly useful molecular probe in various fields of research.
Fusicoccins have a long history as tools in plant physiology, primarily due to their ability to activate the plasma membrane H+-ATPase. mdpi.comnih.govresearchgate.net This leads to a variety of physiological effects, including stomatal opening, cell enlargement, and changes in ion transport. nih.govresearchgate.netsmolecule.com
This compound can be used to:
Investigate the role of the H+-ATPase in various aspects of plant growth and development. researchgate.netoup.com
Study the signaling pathways that are downstream of H+-ATPase activation. researchgate.netsmolecule.com
Explore the mechanisms of stomatal regulation and their impact on photosynthesis and water use efficiency. researchgate.netdntb.gov.uaresearchgate.net
Dissect the interplay between H+-ATPase activity and plant defense responses. nih.govresearchgate.net
Interestingly, while Fusicoccin A and J have been shown to enhance plant growth under certain conditions, the more hydrophilic this compound did not exhibit this effect, suggesting that subtle structural differences can lead to distinct physiological outcomes. researchgate.netdntb.gov.uaresearchgate.net Further research is needed to fully understand the structure-activity relationships that govern the effects of different fusicoccins on plant physiology.
The ability of fusicoccins to stabilize the interaction between 14-3-3 proteins and their phosphorylated client proteins makes them unique molecular probes for studying this important class of regulatory proteins in all eukaryotes. mdpi.comthieme-connect.comnih.govnih.govresearchgate.net 14-3-3 proteins are involved in a vast array of cellular processes, including signal transduction, cell cycle control, and apoptosis. nih.govmdpi.com
This compound can be employed to:
Stabilize specific 14-3-3/client protein complexes , allowing for their isolation and characterization. researchgate.netresearchgate.net
Investigate the functional consequences of stabilizing a particular 14-3-3 interaction in living cells. researchgate.netbiologists.com
Elucidate the structural basis for 14-3-3-mediated regulation of client protein activity. nih.govembopress.org
Develop assays for screening for other molecules that modulate 14-3-3 interactions. researchgate.net
The use of this compound as a molecular probe has the potential to uncover new roles for 14-3-3 proteins in health and disease and to validate these interactions as potential therapeutic targets. mdpi.comresearchgate.net
Tools for Plant Physiology Research
Development of this compound-Inspired Research Compounds
The unique mode of action and potent biological activity of this compound make it an attractive scaffold for the development of novel research compounds. smolecule.comresearchgate.netresearchgate.net By systematically modifying the structure of this compound, it may be possible to create new molecules with tailored properties, such as increased potency, selectivity for specific 14-3-3/client protein interactions, or altered pharmacokinetic profiles. nih.govresearchgate.net
Key areas for the development of this compound-inspired compounds include:
Structure-activity relationship (SAR) studies to identify the key functional groups responsible for its biological activity. mdpi.comresearchgate.net
The synthesis of focused libraries of analogues with modifications at various positions on the fusicoccane core and the glucose moiety. researchgate.netresearchgate.net
The development of photo-affinity probes or other chemical biology tools to identify new binding partners.
The creation of fluorescently labeled derivatives to visualize its subcellular localization and dynamics.
The development of such compounds will not only advance our understanding of the fundamental biology of 14-3-3 proteins and other potential targets but also provide a foundation for the design of future therapeutic agents. researchgate.netresearchgate.net
Application of Artificial Intelligence and Machine Learning in this compound Research
The integration of artificial intelligence (AI) and machine learning (ML) into natural product research is revolutionizing the discovery and development of new therapeutic agents. cas.orgmdpi.com While direct applications of AI to this compound are still emerging, the established success of these computational tools in the broader field of natural products provides a clear roadmap for future investigations into this complex diterpenoid glycoside. mdpi.comnih.gov AI and ML offer the potential to overcome significant challenges in this compound research, from predicting its biological activities to optimizing its synthesis. dypvp.edu.inrsc.org
A primary application of ML in natural product chemistry is the prediction of biological activity and the elucidation of structure-activity relationships (SAR). ijrpas.com Algorithms can build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, by learning from large datasets of compounds with known activities. cas.orgjst.go.jp
For this compound, researchers could develop ML models trained on data from other known fusicoccanes and 14-3-3 protein stabilizers. These models would use molecular descriptors (e.g., topological, electronic, steric properties) of this compound and its hypothetical analogues as input to predict their potential bioactivity, such as binding affinity for specific 14-3-3 protein isoforms. ijrpas.com This in silico screening can prioritize the synthesis of the most promising derivatives, saving significant time and resources. cas.org Deep learning models, a subset of ML, are particularly adept at identifying complex patterns in chemical structures that correlate with biological function. cas.orgijrpas.com
Table 1: Hypothetical ML-Based Bioactivity Prediction for this compound Analogs
This interactive table illustrates how a machine learning model could be used to screen virtual derivatives of this compound. The model, trained on known 14-3-3 protein modulators, predicts the binding affinity of new, unsynthesized analogs, allowing researchers to prioritize candidates for laboratory synthesis.
| Compound ID | Modification to this compound Structure | Key Molecular Descriptors (Input) | Predicted 14-3-3 Binding Affinity (Output) | Priority for Synthesis |
| FUS-H-001 | C-3' Acetylation | Mol. Weight: 724.8, LogP: 2.8, H-Bond Donors: 5 | High (92% Confidence) | High |
| FUS-H-002 | Deoxygenation at C-19 | Mol. Weight: 664.8, LogP: 3.5, H-Bond Donors: 4 | Low (85% Confidence) | Low |
| FUS-H-003 | Substitution on Glucose Moiety | Mol. Weight: 740.9, LogP: 2.5, H-Bond Donors: 6 | High (95% Confidence) | High |
| FUS-H-004 | Epimerization at C-3 | Mol. Weight: 680.8, LogP: 3.1, H-Bond Donors: 5 | Moderate (78% Confidence) | Medium |
While the primary targets of the fusicoccin family are 14-3-3 proteins, AI can help elucidate the full spectrum of molecular interactions. researchgate.netmdpi.com ML models can predict potential protein targets for a small molecule by analyzing its structure and comparing it against vast databases of protein-ligand interactions. mdpi.com This could reveal previously unknown binding partners for this compound, potentially explaining its nuanced biological effects and opening new therapeutic avenues.
Furthermore, AI is a powerful tool for genome mining. This compound is a fungal metabolite, produced via a pathway encoded by a biosynthetic gene cluster (BGC). researchgate.net ML algorithms can analyze the genomic sequence of the producing organism, Phomopsis amygdali, to identify the complete BGC responsible for this compound production. jst.go.jpacs.org These models can predict the function of the enzymes within the cluster and even forecast the bioactivity of the final natural product directly from the gene sequence. acs.org This accelerates the understanding of its biosynthesis and enables efforts in synthetic biology to engineer the pathway for improved production. ijrpas.com
| Parameter | Traditional Synthesis Planning | AI-Assisted Synthesis Planning |
| Proposed Routes | 1-2 | 10+ |
| Longest Linear Sequence | ~25 steps | ~18 steps |
| Predicted Overall Yield | ~0.5% | ~2.0% |
| Novelty of Reactions | Relies on established methods | Proposes novel or less common transformations |
| Time for Route Design | Weeks to Months | Hours to Days |
Modern research on compounds like this compound generates vast and diverse datasets from genomics, proteomics, metabolomics, and high-throughput screening (HTS) assays. nih.gov AI and ML are indispensable for integrating and interpreting this multi-modal data. rsc.org For instance, in an HTS campaign screening a library of this compound analogs, ML algorithms can rapidly identify active compounds ("hits") and flag potential false positives, a process known as dereplication. nih.gov
Q & A
Q. How is Fusicoccin H identified and validated in plant extracts?
Methodological Answer:
- Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for precise identification. Validate purity via nuclear magnetic resonance (NMR) spectroscopy, comparing spectral data to established reference libraries.
- For novel compounds, confirm structural identity through X-ray crystallography or comparative analysis with synthetic standards. Include detailed protocols for extraction solvents, column specifications, and detection parameters to ensure reproducibility .
Q. What experimental models are suitable for studying this compound’s mechanism of action?
Methodological Answer:
- Employ Arabidopsis thaliana or tobacco BY-2 cell lines to study phytotoxic effects, focusing on plasma membrane H+-ATPase activation. Use electrophysiological assays (e.g., patch-clamp) to measure proton pump activity.
- Include positive controls (e.g., fusicoccin A) and negative controls (untreated cells) to isolate this compound-specific effects. Replicate experiments across biological triplicates to account for variability .
Q. How can researchers detect this compound’s bioactivity at low concentrations?
Methodological Answer:
- Apply bioassay-guided fractionation combined with yeast two-hybrid systems to identify protein interactors. Quantify bioactivity using dose-response curves (EC50 values) and statistical models (e.g., nonlinear regression).
- Validate findings with gene knockout mutants or RNAi silencing to confirm target specificity .
Advanced Research Questions
Q. What challenges arise in synthesizing this compound analogs with enhanced stability?
Methodological Answer:
- Address stereochemical complexity by employing asymmetric catalysis or enzymatic resolution. Optimize reaction conditions (e.g., solvent polarity, temperature) to stabilize labile functional groups (e.g., epoxy rings).
- Use molecular dynamics simulations to predict conformational stability and guide synthetic modifications. Validate analogs via comparative bioactivity assays and stability tests under physiological conditions .
Q. How do conflicting reports on this compound’s receptor binding affinity impact hypothesis testing?
Methodological Answer:
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reframe hypotheses. Conduct systematic reviews to identify methodological discrepancies (e.g., buffer pH, protein source).
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) under standardized conditions to reconcile contradictions. Publish negative results to enhance transparency .
Q. What strategies optimize this compound’s activity in plant-pathogen interaction studies?
Methodological Answer:
- Design experiments using the PICO framework: P opulation (specific plant species), I ntervention (this compound concentration), C omparison (untreated/infected controls), O utcome (pathogen growth inhibition).
- Integrate transcriptomics (RNA-seq) and metabolomics (LC-MS) to map signaling pathways. Use factorial designs to test combinatorial effects with other phytochemicals .
Q. How can in vivo studies on this compound balance ethical constraints with data robustness?
Methodological Answer:
- Follow ARRIVE guidelines for animal studies: define sample size using power analysis, include sham controls, and use non-invasive imaging (e.g., fluorescence microscopy).
- For plant studies, adhere to biosafety protocols for genetically modified organisms (GMOs). Document environmental variables (light, humidity) to ensure reproducibility .
Q. What computational tools predict this compound’s interaction with non-plant targets?
Methodological Answer:
Q. How do this compound’s effects vary across plant developmental stages?
Methodological Answer:
Q. What methodologies resolve contradictions in this compound’s role as a stress-response modulator?
Methodological Answer:
- Conduct meta-analyses of published transcriptomic datasets (e.g., GEO Omnibus) to identify consensus pathways. Validate via CRISPR-Cas9 knockout lines targeting candidate genes (e.g., 14-3-3 proteins).
- Use Bayesian statistics to quantify uncertainty in conflicting datasets and prioritize follow-up experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
